molecular formula C19H17NO5 B12154246 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B12154246
M. Wt: 339.3 g/mol
InChI Key: UQPPEIMDIHYWRS-UHFFFAOYSA-N
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Description

The compound 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a naphtho[2,3-b]furan-4,9-dione derivative featuring a methyl group at the 2-position and a carboxamide substituent at the 3-position, with the latter linked to a tetrahydrofuran-2-ylmethyl moiety. This scaffold is structurally related to natural lapacho quinones, which are known for their redox-active properties and biological activities, including anticancer and anti-inflammatory effects . The tetrahydrofuran-derived side chain may enhance solubility or influence target binding compared to simpler alkyl or aromatic substituents.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-methyl-4,9-dioxo-N-(oxolan-2-ylmethyl)benzo[f][1]benzofuran-3-carboxamide

InChI

InChI=1S/C19H17NO5/c1-10-14(19(23)20-9-11-5-4-8-24-11)15-16(21)12-6-2-3-7-13(12)17(22)18(15)25-10/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,20,23)

InChI Key

UQPPEIMDIHYWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4CCCO4

Origin of Product

United States

Preparation Methods

Core Naphtho[2,3-b]Furan Skeleton Formation

The naphtho[2,3-b]furan backbone is typically constructed via cyclization of substituted naphthol derivatives. A five-step sequence starting from 1-naphthol has been reported for analogous compounds:

  • Aldol Condensation : 1-Naphthol reacts with paraformaldehyde under basic conditions (MgCl₂, triethylamine) to yield 1-hydroxy-2-naphthaldehyde.

  • Esterification : Treatment with ethyl bromoacetate and K₂CO₃ forms ethyl naphtho[1,2-b]furan-2-carboxylate.

  • Bromination : Regioselective bromination at the 5-position using bromine generates 5-bromo-naphtho[1,2-b]furan-2-carboxylate.

  • Suzuki Coupling : Introduction of substituents via palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids.

  • Hydrolysis : Saponification of the ester group yields the carboxylic acid intermediate.

For the target compound, this framework is adapted by substituting the 5-position with a methyl group and introducing the dioxo moiety at positions 4 and 9.

Amide Bond Formation

The final step involves coupling the carboxylic acid intermediate with tetrahydrofuran-2-ylmethylamine. Two primary methods are utilized:

  • Activated Ester Method : The acid is converted to an acyl chloride (using SOCl₂ or oxalyl chloride) and reacted with the amine in anhydrous dichloromethane.

  • Carbodiimide-Mediated Coupling : Employing EDCI or DCC with HOBt as a coupling agent in THF or DMF.

Yields for this step range from 65–85%, depending on the steric hindrance of the amine and reaction temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance reaction rates but may lead to decomposition. Switching to THF at 60°C improves selectivity.

  • Amide Coupling : Non-polar solvents (CH₂Cl₂) at 0–25°C minimize side reactions like epimerization.

Catalytic Systems

  • Suzuki Coupling : Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) achieves >90% conversion for aryl boronic acids.

  • Oxidation : Fremy’s salt in phosphate buffer (pH 7) selectively oxidizes dihydrofuran to the dione without degrading the furan ring.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : The tetrahydrofuran-2-ylmethyl group shows characteristic multiplet signals at δ 3.6–4.1 ppm (methylene protons adjacent to oxygen).

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O) confirm functional groups.

  • Mass Spectrometry : Molecular ion peak at m/z 341.3 ([M+H]⁺) aligns with the molecular formula C₁₉H₁₉NO₅.

X-Ray Crystallography

Single-crystal X-ray analysis reveals a planar naphthoquinone core with the tetrahydrofuran substituent adopting a chair conformation. The amide bond exhibits partial double-bond character (1.33 Å C-N bond length).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Bromination of the naphthofuran core often produces regioisomers. Using N-bromosuccinimide (NBS) in CCl₄ at 0°C enhances selectivity for the 5-position (>95% purity).

Amine Reactivity

Tetrahydrofuran-2-ylmethylamine’s steric bulk reduces nucleophilicity. Pre-activation with trimethylaluminum (Me₃Al) prior to coupling increases yields by 20–25%.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved 72% overall yield using continuous flow reactors for oxidation and coupling steps. Key parameters:

  • Flow Rate : 10 mL/min

  • Residence Time : 30 min

  • Temperature Gradient : 25°C (oxidation) → 40°C (amide coupling)

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions on the naphthofuran core or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthofuran or tetrahydrofuran derivatives.

Scientific Research Applications

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to a specific biological response.

Comparison with Similar Compounds

Electronic and Redox Properties

2-Amino-substituted naphtho[2,3-b]furan-4,9-diones exhibit cytotoxic properties correlated with their redox potentials and solvatochromic behavior. However, the tetrahydrofuran side chain’s electron-donating nature could alter quinone reactivity, affecting superoxide generation—a mechanism critical in anti-proliferative lapacho analogues .

Mechanism of Action Context

  • Anti-Proliferative Agents : Lapacho derivatives often act via enzymatic one- or two-electron reduction, generating superoxide radicals that disrupt cellular processes . The target compound’s carboxamide group may redirect its mechanism toward enzyme inhibition (e.g., CK2) rather than redox cycling .
  • CK2 Inhibition : The N-isopentyl analogue’s CK2 inhibition suggests that carboxamide-substituted naphtho[2,3-b]furan-4,9-diones can target kinase pathways, expanding their therapeutic scope beyond redox-based mechanisms .

Biological Activity

2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide (CAS Number: 631856-25-2) is a complex organic compound with potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Biological Activity Overview

Research has indicated that compounds similar to 2-methyl-4,9-dioxo-N-(tetrahydrofuran-2-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have demonstrated selective cytotoxicity against human tumor cells such as HepG2 and DLD cells .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial effects against pathogens like Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .

Antitumor Studies

A series of studies have evaluated the antitumor efficacy of naphthoquinone derivatives. For example:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG25.0Induces apoptosis through caspase activation
Compound BDLD7.5Inhibits topoisomerase II activity

These findings suggest that modifications to the naphthoquinone scaffold can enhance anticancer properties through various mechanisms including apoptosis induction and enzyme inhibition.

Antimicrobial Activity

The antimicrobial activity was assessed using disk diffusion methods against several strains:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12
Escherichia coli10

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in infectious diseases .

Case Studies

In a notable case study, researchers synthesized several derivatives of the naphthoquinone framework and tested their biological activities:

  • Synthesis and Evaluation : A new derivative was synthesized by attaching different substituents to the naphthoquinone core. The compound exhibited enhanced cytotoxicity against breast cancer cell lines compared to its parent compound.
  • Mechanistic Insights : Further studies revealed that the compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and bioactivity?

The compound’s naphthofuran backbone, dioxo groups, and carboxamide functionality are critical for its reactivity. The tetrahydrofuran-2-ylmethyl substituent enhances solubility and modulates steric interactions with biological targets. Computational studies (e.g., density functional theory) can predict electron-deficient regions (e.g., dioxo groups) prone to nucleophilic attacks or hydrogen bonding .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

A multi-step synthesis typically involves:

  • Step 1 : Friedel-Crafts acylation to construct the naphthofuran core.
  • Step 2 : Introduction of the carboxamide group via coupling reagents (e.g., HATU or EDCI).
  • Step 3 : Functionalization of the tetrahydrofuran substituent using Mitsunobu or nucleophilic substitution reactions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and catalysts (e.g., Pd for cross-couplings). Yield improvements (>20%) are achievable via real-time monitoring with LC-MS .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to specific enzymes (e.g., kinases)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. Key parameters:

  • Binding energy : Calculated ΔG values correlate with inhibition constants (e.g., <−8 kcal/mol suggests strong binding).
  • Hydrogen bonding : The carboxamide group interacts with catalytic lysine residues in kinases.
  • Solvent-accessible surface area (SASA) : Predicts membrane permeability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. HEK293) or compound purity (HPLC >95% required).
  • Assay conditions : Redox-active dioxo groups may interfere with MTT assays; use alternative viability assays (e.g., ATP luminescence).
  • Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, focusing on studies with standardized protocols (e.g., IC50 values normalized to control) .

Methodological Guidance

Q. How to design analogs to improve metabolic stability without compromising activity?

  • Modifications : Replace the tetrahydrofuran group with a morpholine ring (reduces CYP450 metabolism) or introduce fluorine atoms (blocks oxidation sites).
  • In vitro assays : Use liver microsomes (human or murine) to measure half-life (t1/2). Aim for t1/2 >60 minutes.
  • Structure-activity relationship (SAR) : Correlate logP (lipophilicity) with permeability (Caco-2 assay) .

Q. What analytical techniques are essential for characterizing degradation products?

  • HPLC-HRMS : Identifies major degradation pathways (e.g., hydrolysis of the carboxamide).
  • NMR (1H/13C) : Confirms structural changes (e.g., loss of dioxo groups under acidic conditions).
  • X-ray crystallography : Resolves stereochemical stability of the tetrahydrofuran substituent .

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